5-Fluoro-2-phenylpyridine

Catalog No.
S830083
CAS No.
512171-81-2
M.F
C11H8FN
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-phenylpyridine

CAS Number

512171-81-2

Product Name

5-Fluoro-2-phenylpyridine

IUPAC Name

5-fluoro-2-phenylpyridine

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

RGEJQSMOUITDED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)F

5-Fluoro-2-phenylpyridine is a chemical compound characterized by its molecular formula C11H8FNC_{11}H_8FN and an average mass of approximately 173.19 g/mol. This compound appears as a colorless liquid with a distinctive olefinic, unsaturated ketone odor. It is soluble in water but insoluble in ether, making it useful in various chemical applications . The structure features a pyridine ring substituted at the 2-position with a phenyl group and a fluorine atom at the 5-position, contributing to its unique chemical properties.

Typical of aromatic compounds. Notably, it can undergo electrophilic substitution reactions due to the electron-rich nature of the phenyl group. The presence of the fluorine atom can influence reaction pathways, often enhancing reactivity through ortho- and para-directing effects. Additionally, it can be involved in cross-coupling reactions, such as Suzuki–Miyaura coupling, where it acts as a coupling partner with boronic acids to form more complex structures .

Research indicates that 5-fluoro-2-phenylpyridine exhibits significant biological activity, particularly in the field of insecticidal applications. Its derivatives have been synthesized and tested for efficacy against various insect pests, showcasing promising results. The biological mechanisms underlying these activities are still under investigation but suggest potential for use in agricultural chemistry .

Several synthesis methods for 5-fluoro-2-phenylpyridine have been reported:

  • Suzuki–Miyaura Cross-Coupling: This method involves coupling 2,3-dichloro-5-trifluoromethylpyridine with 4-hydroxyphenylboronic acid under palladium catalysis to yield intermediates that can be further functionalized .
  • Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions involving 4-(3-chloro-5-trifluoromethyl)pyridin-2-yl phenol and 5-fluoro-2-nitrobenzoic acid, which can be conducted in solvents like dimethylformamide at elevated temperatures .
  • Electrochemical Methods: Recent studies have explored electrochemical methods for functionalizing the compound, allowing for selective modifications at the ortho position of the phenyl ring .

5-Fluoro-2-phenylpyridine finds applications across various fields:

  • Agricultural Chemistry: Its insecticidal properties make it valuable for pest control formulations.
  • Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules.
  • Material Science: It is utilized in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 5-fluoro-2-phenylpyridine focus on its reactivity with biological targets and other chemical species. These studies examine how the fluorine substituent affects binding affinities and reactivity profiles compared to non-fluorinated analogs. Understanding these interactions is crucial for optimizing its use in drug design and agricultural applications.

Several compounds share structural similarities with 5-fluoro-2-phenylpyridine, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-PhenylpyridineNo fluorine substituentMore stable and less reactive
5-Chloro-2-phenylpyridineChlorine instead of fluorineDifferent electrophilic substitution patterns
4-Fluoro-2-phenylpyridineFluorine at the 4-positionAltered electronic properties
6-Fluoro-2-phenylpyridineFluorine at the 6-positionPotentially different biological activity

These comparisons highlight how variations in substituents can significantly influence chemical behavior, reactivity, and biological activity.

XLogP3

2.6

Wikipedia

5-Fluoro-2-phenylpyridine

Dates

Modify: 2023-08-16
Zhu et al. Orthogonal cross-coupling through intermolecular metathesis of unstrained C(aryl)-C(aryl) single bonds. Nature Chemistry, DOI: 10.1038/s41557-021-00757-4, published online 2 August 2021

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